VS-5584 is classified as a desmethyl derivative of another compound, VS-5582 []. Both VS-5584 and VS-5582 have been studied for their potential to inhibit tyrosine kinases, enzymes involved in cell signaling pathways. Tyrosine kinase inhibitors are a class of drugs used to treat various cancers []. However, limited published data exists specifically on the tyrosine kinase inhibitory effects of VS-5584.
More research has focused on the potential of VS-5584 as a phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) kinase inhibitor []. The PI3K/mTOR pathway is another important cell signaling pathway involved in cell growth, proliferation, and survival. Aberrant activation of this pathway is implicated in various cancers []. Studies suggest VS-5584 acts as a highly selective PI3K/mTOR kinase inhibitor, potentially offering a therapeutic approach for targeting cancers driven by this pathway [].
The chemical structure of VS-5584 incorporates a purine ring structure. Purines are nitrogenous bases found in RNA and DNA. Due to this structural similarity, VS-5584 can serve as an intermediate compound in the synthesis of purine analogs []. Purine analogs are synthetic molecules that mimic the structure and function of natural purines. They have various applications in scientific research, including the development of antiviral medications and probes for studying cellular processes [].